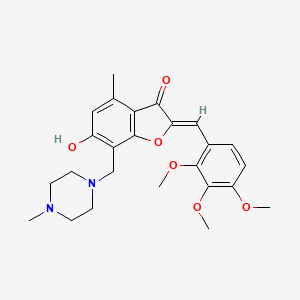

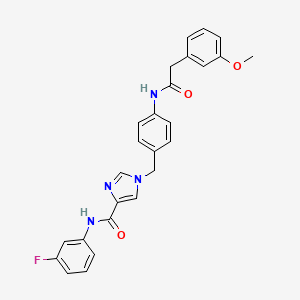

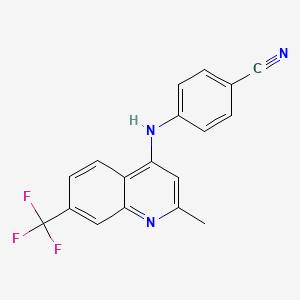

![molecular formula C16H17NO3 B2813130 N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-63-0](/img/structure/B2813130.png)

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Methodologies

- Novel Synthesis Routes : Research has demonstrated innovative synthetic pathways to access various naphtho[2,1-b]furan derivatives. A notable method involves reactions of o-quinone methides with pyridinium methylides for diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans, highlighting a mechanism involving o-quinone methide intermediates (Osyanin et al., 2013).

- Green Synthesis Approaches : A green chemistry approach for synthesizing polysubstituted 1,2-dihydronaphtho[2,1-b]furans through a one-pot, solvent-free process using guanidinium chloride as a catalyst has been developed. This method emphasizes the avoidance of toxic solvents and expensive catalysts, offering a sustainable alternative (Sadeghpour et al., 2015).

Biological Activities

- Anticancer Potential : Studies have identified certain 1,2-dihydronaphtho[2,1-b]furan derivatives with promising anticancer potential. For instance, specific derivatives have shown anti-proliferative effects against human breast cancer cell lines, highlighting their potential as lead compounds for anticancer drug development (Islam et al., 2020).

- Antibacterial and Antioxidant Activities : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the chemical diversity and biological relevance of naphtho[2,1-b]furan derivatives in developing new therapeutic agents (Devi et al., 2010).

Structure-Activity Relationship (SAR) Studies

- MCH-R1 Antagonists : SAR studies of naphtho[1,2-b]furan-2-carboxamides have discovered potent melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These findings contribute valuable insights into designing receptor-targeted therapies, though challenges in oral bioavailability remain to be addressed (Lim et al., 2013).

Zukünftige Richtungen

The future directions of research on “N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” and similar compounds could involve further exploration of their potential as MCH-R1 antagonists . This could potentially lead to the development of new treatments for obesity and related conditions .

Wirkmechanismus

Target of Action

The primary target of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor predominantly expressed in the lateral hypothalamus of the brain and plays a physiological role in the regulation of feeding and energy homeostasis .

Mode of Action

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide acts as an antagonist to the MCH-R1 . It binds to the receptor, preventing the melanin-concentrating hormone from exerting its effects, thereby influencing feeding behavior and energy homeostasis .

Biochemical Pathways

The compound’s action on MCH-R1 influences the central satiety and hunger regulating systems . By blocking MCH-R1, it can potentially alter the balance between energy intake and expenditure, contributing to the treatment of conditions like obesity .

Pharmacokinetics

This suggests that while the compound is stable in the body, its absorption into the bloodstream when taken orally is poor, limiting its effectiveness .

Result of Action

The antagonistic action of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide on MCH-R1 can lead to increased metabolic rates and potentially contribute to weight loss . This is due to the role of MCH-R1 in controlling food intake and body weight .

Action Environment

The effectiveness of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s poor oral bioavailability suggests that the digestive environment may impact its absorption and overall efficacy

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUALUUASMWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

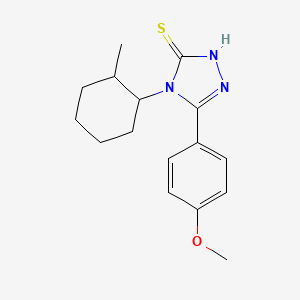

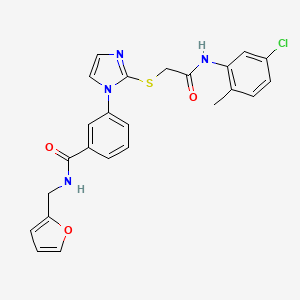

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)

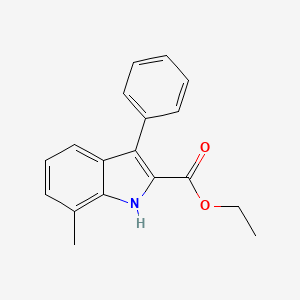

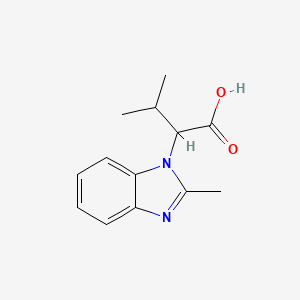

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)

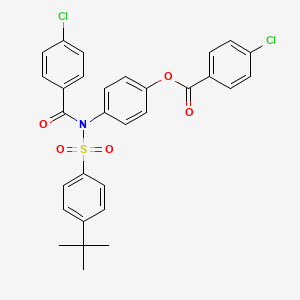

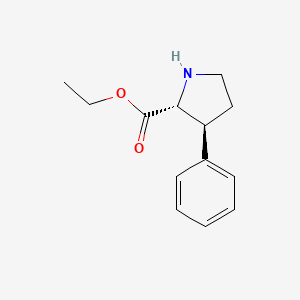

![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)

![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)